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molecular formula C9H9ClO B1305120 2,3-Dimethylbenzoyl chloride CAS No. 21900-46-9

2,3-Dimethylbenzoyl chloride

Cat. No. B1305120
M. Wt: 168.62 g/mol
InChI Key: WFNKMVDATNLZBX-UHFFFAOYSA-N
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Patent
US07592362B2

Procedure details

To a solution of 2,3-dimethylbenzoic acid (2.0 kg, 13.2 mol) in toluene (20 L) was added N,N-dimethylformamide (20 ml), followed by oxalyl chloride (2.0 kg, 15.6 mol) at room temperature. The reaction mixture was stirred at room temperature for 4 h and monitored by thin layer chromatography. If necessary, excess oxalyl chloride (25 g) was added until no starting material was observed. Excess toluene and oxalyl chloride were removed by distillation under vacuum at temperatures below 70° C. To the residue was added toluene (150 ml) and the mixture was again concentrated in vacuo to give 2,3-dimethylbenzoyl chloride (2.0 kg).
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 L
Type
solvent
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step Two
Quantity
25 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].CN(C)C=O.C(Cl)(=O)C([Cl:20])=O>C1(C)C=CC=CC=1.C(Cl)(=O)C(Cl)=O>[CH3:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:20])=[O:5]

Inputs

Step One
Name
Quantity
2 kg
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1C
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
20 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2 kg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
25 g
Type
catalyst
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess toluene and oxalyl chloride were removed by distillation under vacuum at temperatures below 70° C
ADDITION
Type
ADDITION
Details
To the residue was added toluene (150 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was again concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C(=O)Cl)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 2 kg
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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